An In-depth Technical Guide to 2-Nitrobenzenesulfenyl Chloride
An In-depth Technical Guide to 2-Nitrobenzenesulfenyl Chloride
CAS Number: 7669-54-7
This technical guide provides a comprehensive overview of 2-Nitrobenzenesulfenyl chloride (NBSC), a versatile reagent in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety information, and key experimental protocols for its synthesis and application.
Core Properties and Safety Information
2-Nitrobenzenesulfenyl chloride, also known as o-Nitrophenylsulfenyl chloride, is a yellow crystalline solid widely used as a chlorinating agent and for the introduction of the 2-nitrophenylsulfenyl (Nps) protecting group in the synthesis of peptides and other complex organic molecules.[1][2]
Physicochemical Data
The key physicochemical properties of 2-Nitrobenzenesulfenyl chloride are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 7669-54-7 | [1][3] |
| Molecular Formula | C₆H₄ClNO₂S | [1][3] |
| Molecular Weight | 189.62 g/mol | [1][4] |
| Appearance | Light yellow to yellow to orange crystalline powder | [1] |
| Melting Point | 74 - 77 °C | [1] |
| Boiling Point | 125 °C (lit.) | [1] |
| Solubility | Decomposes in water. | [5] |
| IUPAC Name | (2-nitrophenyl)sulfane-1-chloride | [3] |
| Synonyms | o-Nitrophenylsulfenyl chloride, NBSC, NPS-Cl | [1][6] |
Safety and Hazard Data
2-Nitrobenzenesulfenyl chloride is a hazardous chemical and must be handled with appropriate safety precautions. It is corrosive and reacts with water.[4]
| Hazard | Description | GHS Pictogram | Precautionary Statements |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1B).[4][6] | Corrosive | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 |
| Eye Damage | Causes serious eye damage (Category 1).[4][6] | ||
| Hazards not otherwise classified | Reacts with water.[4] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[4] | P264, P304+P340, P363, P405, P501 |
Experimental Protocols
Detailed methodologies for the synthesis of 2-Nitrobenzenesulfenyl chloride and its application in peptide chemistry are provided below.
Synthesis of 2-Nitrobenzenesulfenyl Chloride
The most common method for the preparation of 2-Nitrobenzenesulfenyl chloride is the chlorination of di-o-nitrophenyl disulfide. The following protocol is adapted from a procedure in Organic Syntheses.
Reaction Scheme:
Caption: Synthesis of 2-Nitrobenzenesulfenyl chloride.
Materials:
-
Di-o-nitrophenyl disulfide
-
Dry carbon tetrachloride
-
Iodine
-
Chlorine gas, dried with sulfuric acid
Equipment:
-
Three-necked, round-bottomed flask
-
Reflux condenser
-
Gas inlet tube
-
Stirrer
-
Heating mantle
-
Gas trap
Procedure:
-
In a three-necked, round-bottomed flask fitted with a stirrer, reflux condenser, and a gas inlet tube, place 154 g (0.5 mole) of di-o-nitrophenyl disulfide, 1 liter of dry carbon tetrachloride, and 0.25 g of iodine.
-
Attach a glass tube to the top of the condenser, leading to a carbon tetrachloride trap to monitor the chlorine flow.
-
Pass a current of dry chlorine gas into the reaction mixture while maintaining the temperature at 50-60 °C. The rate of chlorine flow should be regulated so that little to no gas escapes through the trap.
-
Continue the chlorination for approximately 3 to 3.5 hours. The reaction is complete when the disulfide has dissolved, and the solution turns a clear, deep-red color.
-
After the reaction is complete, filter the solution while hot to remove any insoluble impurities.
-
Cool the filtrate in an ice bath to crystallize the product.
-
Collect the crystals by filtration, wash with a small amount of cold carbon tetrachloride, and dry under vacuum. This yields a product with a melting point of 73–74.5 °C.
Application in Peptide Synthesis: N-Protection of Amino Acids
2-Nitrobenzenesulfenyl chloride is widely used to protect the amino group of amino acids during peptide synthesis. The resulting Nps-amino acids are stable under various conditions but can be readily deprotected.
Reaction Scheme:
Caption: N-protection of an amino acid using NBSC.
Materials:
-
Amino acid (e.g., L-phenylalanine)
-
2-Nitrobenzenesulfenyl chloride
-
2 N Sodium hydroxide solution
-
Dioxane
-
1 N Sulfuric acid
-
Ethyl acetate or ether
-
Dicyclohexylamine (for salt formation, optional)
Procedure:
-
Dissolve or suspend the amino acid (0.02 mole) in a mixture of 10 ml of water and 25 ml of dioxane.
-
With vigorous shaking, add 2-Nitrobenzenesulfenyl chloride (0.022 mole) in 10 equal portions over 15 minutes. Concurrently, add 2 N sodium hydroxide (12 ml) dropwise to maintain a basic pH.
-
After the addition is complete, acidify the solution with dilute sulfuric acid.
-
Extract the Nps-amino acid derivative with ethyl acetate or a 1:1 mixture of ethyl acetate and ether.
-
Wash the organic extract repeatedly with water until the aqueous layer is neutral to Congo red paper.
-
Dry the organic layer with sodium sulfate.
-
The Nps-amino acid can be isolated by evaporation of the solvent. For improved stability and handling, it can be converted to its dicyclohexylammonium (DCHA) salt by adding dicyclohexylamine to the solution, which typically causes the salt to crystallize.
Logical Workflow for Tryptophan-Containing Peptide Analysis
2-Nitrobenzenesulfenyl chloride can be used for the selective modification and isolation of tryptophan-containing peptides from a complex mixture. The nitroaryl chromophore introduced allows for easy spectrophotometric detection.
Caption: Workflow for tryptophan peptide analysis.
This workflow highlights the utility of 2-Nitrobenzenesulfenyl chloride in proteomics and protein chemistry. The covalent modification of the indole ring of tryptophan provides a chromophoric tag, simplifying the isolation and identification of these specific peptides from a complex digest.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. US5502256A - Process for preparing 2,2'-dinitrodiphenyl disulphide - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
